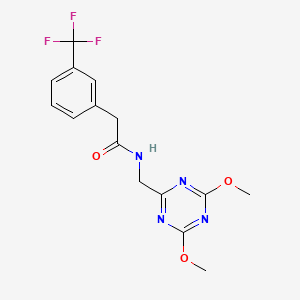

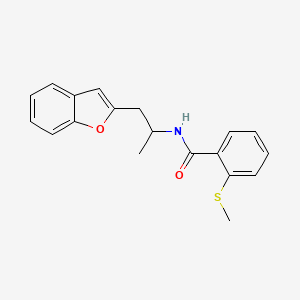

![molecular formula C12H18ClN B2946260 {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride CAS No. 1824158-94-2](/img/structure/B2946260.png)

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride

説明

“{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1824158-94-2 . It has a molecular weight of 211.73 .

Molecular Structure Analysis

The molecular structure of “{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” can be represented by the InChI code: 1S/C12H17N.ClH/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10;/h1-4,10H,5-9,13H2;1H .Chemical Reactions Analysis

The specific chemical reactions involving “{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” are not available in the searched resources.Physical And Chemical Properties Analysis

“{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” is a powder at room temperature . More specific physical and chemical properties are not available in the searched resources.科学的研究の応用

Optical Properties and Photosynthetic Systems

The compound’s structure, which includes an electron donor and two electron acceptors, makes it a candidate for studying optical properties. It can be utilized in the development of artificial photosynthetic systems, which are designed to mimic the natural process of photosynthesis, potentially leading to new ways of capturing and storing solar energy .

Semiconducting Materials

Due to its acceptor-donor-acceptor (A-D-A) configuration, this compound could be explored for its semiconducting properties. Research in this area could lead to the creation of new materials for use in electronic devices, possibly enhancing the efficiency and performance of semiconductors .

Nonlinear Optical Properties

The unique structure of this compound suggests potential applications in nonlinear optics. This field of research is crucial for the development of optical switches and modulators, which are key components in various telecommunication systems .

Molecular Electronic Devices

The electron donor and acceptor properties of this compound make it a subject of interest for the creation of molecular electronic devices. These devices represent a step towards the miniaturization of electronic components, which is a significant goal in the electronics industry .

Chemical Synthesis and Drug Development

This compound can serve as a versatile precursor for asymmetric synthesis, which is a vital process in the creation of various bioactive compounds. Its structure could be instrumental in synthesizing new drugs, especially for neurological disorders .

Cancer Treatment Research

Compounds with a similar structure have been investigated as selective estrogen receptor degraders (SERDs). These are used in the treatment of hormone-dependent cancers, such as breast cancer. Research into this application could lead to the development of new cancer therapies .

Each of these applications represents a unique field of scientific research where {6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride could have a significant impact. The compound’s structure and properties offer a wide range of possibilities for innovation and discovery in material science, electronics, and medicine.

作用機序

The mechanism of action for “{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” is not available in the searched resources.

Safety and Hazards

The safety information available indicates that “{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10;/h1-4,10H,5-9,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAJDSBVBGZIAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CCC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

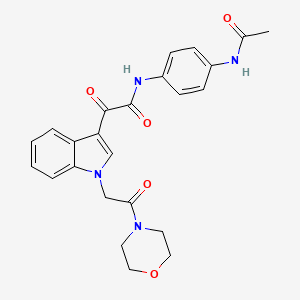

![ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2946178.png)

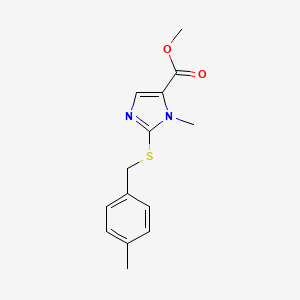

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2946181.png)

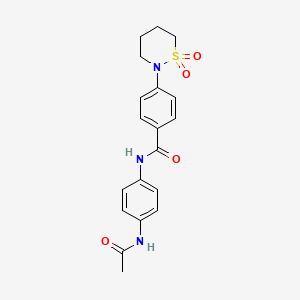

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2946182.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2946189.png)

![(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine](/img/structure/B2946191.png)

![2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile](/img/structure/B2946193.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2946196.png)

![3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2946198.png)

![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2946200.png)